molecular formula C10H6ClNO2 B1610441 8-Chloro-[1,3]dioxolo[4,5-g]quinoline CAS No. 59134-89-3

8-Chloro-[1,3]dioxolo[4,5-g]quinoline

Cat. No. B1610441
CAS RN: 59134-89-3
M. Wt: 207.61 g/mol
InChI Key: GRUBPJPDFFLKQE-UHFFFAOYSA-N
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Scientific Research Applications

Anticancer Activity

8-Chloro-[1,3]dioxolo[4,5-g]quinoline has been used in the synthesis of quinoline derivatives that have shown promising anticancer activity . For instance, compound (VII) synthesized from ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate showed better antitumor activity than the positive control group .

Antibacterial Activity

Quinoline derivatives synthesized from 8-Chloro-[1,3]dioxolo[4,5-g]quinoline have demonstrated significant antibacterial activity . In particular, compounds (VII) and (X) showed 4-fold the antibacterial activity of amoxicillin and 2-fold the antibacterial activity of ciprofloxacin .

Antifungal Activity

8-Hydroxyquinoline, a derivative of quinoline, has been reported to have antifungal properties . Although specific studies on 8-Chloro-[1,3]dioxolo[4,5-g]quinoline are not mentioned, it’s plausible that it may also exhibit similar properties due to its structural similarity.

Anti-inflammatory Activity

Quinoline derivatives have been reported to possess anti-inflammatory effects . Given the structural similarity, 8-Chloro-[1,3]dioxolo[4,5-g]quinoline could potentially be used in the development of anti-inflammatory drugs.

Antioxidant Activity

Quinoline derivatives have been found to exhibit antioxidant effects . It’s possible that 8-Chloro-[1,3]dioxolo[4,5-g]quinoline could also have similar antioxidant properties.

Synthesis of Fused Quinoline Systems

8-Chloro-[1,3]dioxolo[4,5-g]quinoline has been used in the synthesis of fused quinoline systems . These systems could have potential applications in various fields of chemistry and pharmacology.

Future Directions

properties

IUPAC Name

8-chloro-[1,3]dioxolo[4,5-g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO2/c11-7-1-2-12-8-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRUBPJPDFFLKQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC3=C(C=CN=C3C=C2O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10517699
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-[1,3]dioxolo[4,5-g]quinoline

CAS RN

59134-89-3
Record name 8-Chloro-2H-[1,3]dioxolo[4,5-g]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10517699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6,7-Methylenedioxy-4-quinolone (5.0 g, 26.5 mmol) was boiled in POCl3 (75 mL) for 45 min and then cooled. Excess phosphohoryl chloride was removed under reduced pressure and ice water (100 mL) was added to hydrolyze any residual phosphoryl chloride. The mixture was basified (pH 9) with ammonium hydroxide, and the solid precipitate was filtered. This material was extracted into ethyl ether (8×100 mL), and the ether solution was dried (MgSO4) and evaporated to provide 4.55 g as a white solid, in 83%; mp 127.5-128° C. (lit. mp 129° C.); 1H NMR (CDCl3) δ 6.15 (s, 2H), 7.35 (d, 1H, J=4.7), 7.39 (s, 1H), 7.49 (s, 1H), 8.56 (d, 1H, J=4.7); 13C NMR (CDCl3) δ 99.8, 102.2, 106.1, 119.9, 123.7, 129.8, 141.2, 147.7, 149.1, 151.4.
Name
6,7-Methylenedioxy-4-quinolone
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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